Cas no 131400-39-0 (Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI))

Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI) structure
131400-39-0 structure
Nome del prodotto:Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI)
Numero CAS:131400-39-0
MF:C24H31ClO10
MW:514.949947595596
CID:206445
PubChem ID:3083170

Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI)
    • AC1MJ06M
    • brianolide
    • Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-1...
    • Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dih
    • Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8
    • 3-chloro-6a,12-dihydroxy-6,8,11a-trimethyl-2-methylidene-5-oxohexadecahydro-10,11-epoxybenzo[4,5]oxireno[7,8]cyclodeca[1,2-b]furan-7,9-diyl diacetate
    • Oxireno(7,8)oxireno(3',4')benzo(1',2':4,5)cyclodeca(1,2-b)furan-2(3H)-one, 4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-, (3R-(3R*,3aR*,4S*,4aS*,5R*,6R*,6aS*,7aR*,7bS*,8R*,8aS*,9aR*,11S*,11aR*))-
    • 131400-39-0
    • (13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl) acetate
    • DTXSID80927180
    • Inchi: InChI=1S/C24H31ClO10/c1-7-12-19(32-11(5)27)24(30)9(3)22(29)35-20(24)13(25)8(2)15-16(33-15)18(28)23(12,6)21-17(34-21)14(7)31-10(4)26/h7,9,12-21,28,30H,2H2,1,3-6H3
    • Chiave InChI: PGRWMZUTBYCJHO-UHFFFAOYSA-N
    • Sorrisi: CC(OC1C(C)C2C(C3(C(C)C(=O)OC3C(C(C3OC3C(O)C2(C)C2OC12)=C)Cl)O)OC(=O)C)=O

Proprietà calcolate

  • Massa esatta: 514.160575
  • Massa monoisotopica: 514.160575
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 985
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 14
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 144
  • XLogP3: 0.4

Proprietà sperimentali

  • Densità: 1.43
  • Punto di ebollizione: 628.8°Cat760mmHg
  • Punto di infiammabilità: 334.1°C
  • Indice di rifrazione: 1.58

Oxireno[7,8]oxireno[3',4']benzo[1',2':4,5]cyclodeca[1,2-b]furan-2(3H)-one,4,6-bis(acetyloxy)-11-chlorotetradecahydro-3a,8-dihydroxy-3,5,7b-trimethyl-10-methylene-,(3R,3aR,4S,4aS,5R,6R,6aS,7aR,7bS,8R,8aS,9aR,11S,11aR)- (9CI) Letteratura correlata

Raccomanda articoli

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd